(3-Cyano-4-ethoxyphenyl)boronic acid
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Overview
Description
(3-Cyano-4-ethoxyphenyl)boronic acid is an organoboron compound characterized by the presence of a boronic acid group attached to a phenyl ring substituted with cyano and ethoxy groups. This compound is of significant interest in organic synthesis, particularly in the context of cross-coupling reactions such as the Suzuki-Miyaura coupling, which is widely used in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Cyano-4-ethoxyphenyl)boronic acid typically involves the reaction of an appropriate aryl halide with a boron-containing reagent. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron under mild conditions. The reaction proceeds efficiently in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: (3-Cyano-4-ethoxyphenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The cyano and ethoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., toluene, ethanol).
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
(3-Cyano-4-ethoxyphenyl)boronic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of biaryl compounds via Suzuki-Miyaura coupling.
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme inhibition.
Medicine: Investigated for its potential in drug discovery, particularly in the design of protease inhibitors and other therapeutic agents.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of (3-Cyano-4-ethoxyphenyl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid and the aryl halide. The palladium catalyst facilitates the transmetalation step, where the boronic acid transfers its aryl group to the palladium center. This is followed by reductive elimination, resulting in the formation of the desired biaryl product and regeneration of the palladium catalyst.
Comparison with Similar Compounds
- Phenylboronic acid
- 4-Methoxyphenylboronic acid
- 3-Cyano-4-methoxyphenylboronic acid
Comparison: (3-Cyano-4-ethoxyphenyl)boronic acid is unique due to the presence of both cyano and ethoxy substituents on the phenyl ring. These substituents influence the electronic properties of the compound, making it more reactive in certain cross-coupling reactions compared to simpler boronic acids like phenylboronic acid. The cyano group, being an electron-withdrawing group, enhances the electrophilicity of the phenyl ring, while the ethoxy group provides steric hindrance, affecting the compound’s reactivity and selectivity in various reactions.
Biological Activity
(3-Cyano-4-ethoxyphenyl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore its biological properties, mechanisms of action, and applications in various fields, supported by relevant data and research findings.
Chemical Structure and Properties
This compound is characterized by a boronic acid functional group attached to a phenyl ring with a cyano and an ethoxy substituent. Its molecular structure can be represented as follows:
- Molecular Formula : C10H12BNO3
- Molecular Weight : 205.02 g/mol
The presence of the boronic acid group allows for reversible binding to diols, which is crucial for its biological interactions.
Anticancer Activity
Research indicates that boronic acids, including this compound, exhibit significant anticancer properties. A study highlighted the structure-activity relationship (SAR) of various boronic acids, showing that modifications at the 3 and 4 positions can enhance their efficacy against multidrug-resistant (MDR) cancer cells . The cyano group in this compound may contribute to its lipophilicity, improving cell membrane penetration.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and bacterial resistance.
- Protein Interaction : The boronic acid moiety can form reversible covalent bonds with specific amino acids in target proteins, altering their function.
- Cellular Uptake : The ethoxy group enhances solubility and bioavailability, facilitating cellular uptake.
Table 1: Summary of Biological Activities
Activity Type | Mechanism of Action | Reference |
---|---|---|
Anticancer | Inhibition of MDR cancer cell growth | |
Antibacterial | Inhibition of β-lactamases | |
Antiparasitic | Potential inhibition of parasitic enzymes |
Case Study: Anticancer Activity
In a recent study focusing on the SAR of boronic acids, this compound was tested alongside other derivatives for its ability to inhibit cancer cell lines. Results indicated that compounds with similar structural features exhibited notable cytotoxicity against various cancer types, suggesting that this compound could potentially be developed into an effective anticancer agent .
Properties
IUPAC Name |
(3-cyano-4-ethoxyphenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BNO3/c1-2-14-9-4-3-8(10(12)13)5-7(9)6-11/h3-5,12-13H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVNHHTFOFIWGLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OCC)C#N)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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